1-Isopropoxy-2-methoxy-4-nitrobenzene

Overview

Description

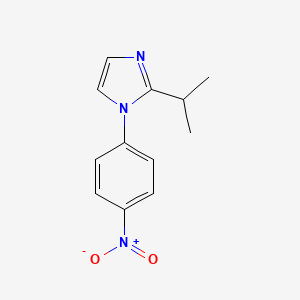

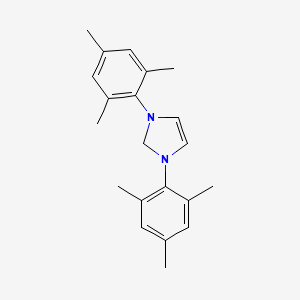

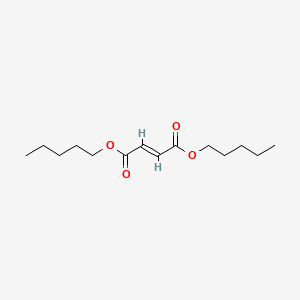

“1-Isopropoxy-2-methoxy-4-nitrobenzene” is a benzene derivative. It has a CAS Number of 100201-00-1 and a linear formula of C10H13NO4 . The molecular weight of this compound is 211.22 .

Molecular Structure Analysis

The InChI code for “1-Isopropoxy-2-methoxy-4-nitrobenzene” is1S/C10H13NO4/c1-7(2)15-9-5-4-8(11(12)13)6-10(9)14-3/h4-7H,1-3H3 . This code provides a standard way to encode the compound’s molecular structure.

Scientific Research Applications

Atmospheric Reactivity and Environmental Implications

- Atmospheric Reactivity with Hydroxyl Radicals : Methoxyphenols, like guaiacol which is structurally related to 1-Isopropoxy-2-methoxy-4-nitrobenzene, react with hydroxyl radicals in the atmosphere. This reaction results in the formation of nitroguaiacol isomers, significant in understanding biomass burning emissions and tracing gas tracers in the atmosphere (Lauraguais et al., 2014).

Chemical Synthesis and Reactions

Synthesis of 4-Methoxyphenol : A study demonstrates a new method to synthesize 4-methoxyphenol, which involves the production of 4-methoxy-1-nitrobenzene, a compound similar to 1-Isopropoxy-2-methoxy-4-nitrobenzene. The study focuses on reaction conditions and yield factors (Jian, 2000).

Electrochemical Grafting on Si Surfaces : The electrochemical grafting process of 4-nitrobenzene and 4-methoxybenzene from diazonium salt solutions was investigated. This research is relevant to understanding surface chemistry and electronic properties, applicable in materials science (Rappich et al., 2006).

Nitration Reactions : A study on the nitration of 4-methoxy-NNO-azoxybenzene, which shares a functional group with 1-Isopropoxy-2-methoxy-4-nitrobenzene, sheds light on nitration products and their formation processes (Yamamoto et al., 1993).

Biological and Pharmacological Research

- Cytochrome P450 Interactions : The compound 1-Isopropoxy-4-nitrobenzene, closely related to the queried chemical, shows homotropic cooperativity with cytochrome P450. This study is significant in understanding the metabolic pathways in biological systems (Isin et al., 2008).

Material Science and Catalysis

- Photoreagents for Protein Crosslinking : Research on 4-nitrophenyl ethers, which are structurally similar to 1-Isopropoxy-2-methoxy-4-nitrobenzene, proposes these compounds as high-yield photoreagents for protein crosslinking and affinity labeling. This is crucial for biochemical and pharmaceutical applications (Jelenc et al., 1978).

Environmental Chemistry and Pollution Control

- Degradation of Nitrobenzene in Water : The study on solid-phase microextraction methods for semi-volatile compounds like nitrobenzene, related to 1-Isopropoxy-2-methoxy-4-nitrobenzene, is relevant in environmental monitoring and pollution control (Horng & Huang, 1994).

properties

IUPAC Name |

2-methoxy-4-nitro-1-propan-2-yloxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4/c1-7(2)15-9-5-4-8(11(12)13)6-10(9)14-3/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYPKJYFTUYYSFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Isopropoxy-2-methoxy-4-nitrobenzene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(6-chloroimidazo[1,2-a]pyridin-3-yl)-N,N-dimethylmethanamine](/img/structure/B1312117.png)

![N-[(1S,2R)-1-Benzyl-3-(cyclopropylamino)-2-hydroxypropyl]-5-[methyl(methylsulfonyl)amino]-N'-[(1R)-1-phenylethyl]isophthalamide](/img/structure/B1312133.png)

![2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1312142.png)

![{4-[(E)-2-pyridin-4-ylvinyl]phenyl}amine](/img/structure/B1312155.png)